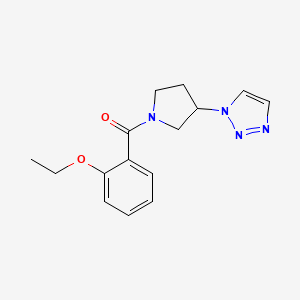

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone

描述

This compound features a pyrrolidine scaffold substituted with a 1,2,3-triazole ring and a methanone group linked to a 2-ethoxyphenyl moiety. The triazole group is notable for its metabolic stability and hydrogen-bonding capacity, often exploited in medicinal chemistry for target binding . While specific biological data for this compound are unavailable in the provided evidence, its structural motifs suggest applications in drug discovery, particularly as a kinase inhibitor or antimicrobial agent.

属性

IUPAC Name |

(2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)15(20)18-9-7-12(11-18)19-10-8-16-17-19/h3-6,8,10,12H,2,7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMJXXAVKFXLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is , and it features a triazole ring, a pyrrolidine moiety, and an ethoxy-substituted phenyl group. The synthesis typically involves multi-step reactions under mild conditions, often utilizing copper(I) catalysis to facilitate the formation of the triazole linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrrolidine structures. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, a series of triazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating strong activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 2.4 | Histone deacetylase inhibition |

| Compound B | HeLa (Cervical) | 1.8 | Apoptosis induction |

| Compound C | A549 (Lung) | 3.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Testing

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potential as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Triazole Ring Coordination : The triazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their activity.

- Receptor Interaction : The ethoxyphenyl group may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the viability of this compound for therapeutic applications. Initial evaluations indicate that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Natural Products ()

Zygocaperoside and Isorhamnetin-3-O glycoside, isolated from Z. fabago roots, differ significantly:

- Structural Contrasts: Natural products feature glycosides and flavonoids, which are polar and water-soluble, unlike the synthetic, lipophilic triazole-methanone scaffold . The target compound’s rigid pyrrolidine-triazole system contrasts with the flexible glycosidic linkages in Zygocaperoside.

- Biological Relevance :

Key Research Findings and Insights

- Triazole Advantage : The target compound’s triazole may improve metabolic stability over 7a/7b ’s pyrazole-thiophene systems, which are prone to oxidative degradation .

- Lipophilicity vs. Solubility : The ethoxyphenyl group likely enhances cell permeability compared to ’s glycosides, which rely on aqueous solubility for bioavailability .

- Synthetic Flexibility : Unlike natural products requiring laborious isolation, the target compound’s synthetic route allows modular derivatization (e.g., varying aryl or heterocyclic groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。